molecular formula C18H22N2O2 B2428645 N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide CAS No. 1311893-97-6

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide

Katalognummer B2428645
CAS-Nummer: 1311893-97-6
Molekulargewicht: 298.386
InChI-Schlüssel: DVULINQSNRZUQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide, also known as CX-5461, is a small molecule inhibitor that is currently being studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are continuing to explore its potential applications.

Wirkmechanismus

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide selectively inhibits RNA polymerase I by binding to a specific site on the enzyme. This binding prevents the enzyme from transcribing ribosomal RNA, which is required for the production of ribosomes. Without functional ribosomes, cancer cells are unable to synthesize proteins and undergo cell division, leading to cell death.
Biochemical and Physiological Effects
In preclinical studies, N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide has been shown to induce apoptosis in cancer cells, reduce tumor growth, and increase survival rates in animal models. Additionally, N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide has been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective cancer therapeutic.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide is its selectivity for RNA polymerase I, which reduces the potential for off-target effects. However, one limitation is its relatively low potency, which may require high concentrations to achieve therapeutic effects. Additionally, the mechanism of action of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide may be influenced by the genetic background of cancer cells, which could affect its efficacy in different types of cancer.

Zukünftige Richtungen

Future research on N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide will focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide in cancer patients.
2. Identification of biomarkers that can predict which patients are most likely to respond to N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide.
3. Development of more potent analogs of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide that may be more effective as cancer therapeutics.
4. Investigation of the potential use of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide in combination with other cancer treatments, such as chemotherapy or immunotherapy.
Conclusion
N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide is a promising cancer therapeutic that has shown selective inhibition of RNA polymerase I and has demonstrated anticancer activity in preclinical studies. Further research is needed to evaluate its safety and efficacy in clinical trials and to identify ways to optimize its use as a cancer therapeutic.

Synthesemethoden

The synthesis of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide involves several steps, including the reaction of cyclobutanone with cyanide to form 1-cyanocyclobutanol, which is then reacted with N-methyl-4-(2,5-dimethylphenyl)-4-oxobutanamide to form the final product.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide has been shown to have a selective inhibitory effect on RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which is essential for cancer cell growth and proliferation. As a result, N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide has shown potential as a cancer therapeutic agent.

Eigenschaften

IUPAC Name

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-5-6-14(2)15(11-13)16(21)7-8-17(22)20(3)18(12-19)9-4-10-18/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVULINQSNRZUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC(=O)N(C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.